3-Methylpent-1-yn-3-amine

Catalog No.
S3337281
CAS No.
18369-96-5
M.F
C6H11N
M. Wt
97.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylpent-1-yn-3-amine

CAS Number

18369-96-5

Product Name

3-Methylpent-1-yn-3-amine

IUPAC Name

3-methylpent-1-yn-3-amine

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

InChI

InChI=1S/C6H11N/c1-4-6(3,7)5-2/h1H,5,7H2,2-3H3

InChI Key

YGWRQPVJLXLHAC-UHFFFAOYSA-N

SMILES

CCC(C)(C#C)N

Canonical SMILES

CCC(C)(C#C)N

3-Methylpent-1-yn-3-amine, also known as 3-methyl-3-amino-1-pentyne, is an organic compound characterized by a terminal alkyne functional group and an amine. Its molecular formula is C6H11NC_6H_{11}N with a molecular weight of approximately 97.158 g/mol. The compound has a density of 0.844 g/cm³ and a boiling point of 124°C at 760 mmHg . The presence of both the alkyne and amine groups contributes to its unique chemical reactivity, making it valuable in synthetic organic chemistry.

There is no current information available regarding a specific mechanism of action for 3-Methylpent-1-yn-3-amine in biological systems [].

As information on 3-Methylpent-1-yn-3-amine is limited, it is advisable to handle it with caution assuming potential hazards:

  • Alkyne Reactivity: The terminal alkyne can be weakly acidic and may react with some metals.
  • Amine Reactivity: The amine group can react with strong acids or oxidizing agents.
  • Unknown Toxicity: Due to lack of data, treat it as potentially harmful if ingested, inhaled, or absorbed through the skin.
, including:

  • Oxidation: This process can yield carbonyl compounds when oxidizing agents such as potassium permanganate are used.
  • Reduction: The triple bond in the alkyne can be reduced to form alkenes or alkanes using reducing agents like lithium aluminum hydride.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups .

These reactions are typically conducted under controlled conditions to achieve desired products, with specific reagents selected based on the target transformation.

The synthesis of 3-Methylpent-1-yn-3-amine can be achieved through several methods:

  • Alkyne Formation: Starting from a suitable precursor, the alkyne can be formed via elimination reactions.
  • Amine Addition: The introduction of the amine group typically involves nucleophilic substitution on a halogenated precursor or direct amination processes.
  • Hydrochloride Salt Formation: Often, the compound is converted into its hydrochloride salt for stability and ease of handling by dissolving it in a solvent like methylene chloride and adding hydrochloric acid .

Industrial production methods are optimized for yield and purity, allowing for large-scale synthesis suitable for research and commercial applications.

3-Methylpent-1-yn-3-amine finds utility in various fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Biochemical Research: The compound is employed in studies related to enzyme interactions and metabolic pathways.
  • Pharmaceutical Development: Investigated for potential therapeutic applications due to its unique structural features.
  • Chemical Industry: Utilized in producing specialty chemicals and materials .

Research into the interaction of 3-Methylpent-1-yn-3-amine with biological molecules is crucial for understanding its potential applications. Its interactions may involve:

  • Enzyme Inhibition or Activation: The compound could modulate enzyme activity through binding at active sites or allosteric sites.
  • Nucleophilic Reactions: Its amine group allows it to act as a nucleophile, participating in various bio

Several compounds share structural similarities with 3-Methylpent-1-yn-3-amine, including:

Compound NameMolecular FormulaKey Features
4-Methylpent-1-yn-3-amineC6H11NSimilar alkyne structure but different position
3-Methylpent-1-en-3-amineC6H13NContains a double bond instead of a triple bond
3-Amino-3-methylpentyneC6H11NSimilar amine functionality but different backbone

Uniqueness

The uniqueness of 3-Methylpent-1-yn-3-amine lies in its combination of a terminal alkyne and an amine group, which imparts distinct chemical reactivity not present in its analogs. This makes it particularly useful in synthetic chemistry and research applications where specific reactivity patterns are required .

Transition Metal-Catalyzed Hydroamination

Hydroamination—the addition of amines across unsaturated bonds—serves as a cornerstone for synthesizing 3-methylpent-1-yn-3-amine derivatives. Lanthanide catalysts, particularly samarium complexes, exhibit high efficacy in facilitating intramolecular alkyne hydroamination. For example, samarium(III) triflate catalyzes the cyclization of N-alkynyl amines into azacyclic compounds with >90% yield under mild conditions. The reaction proceeds via a 5-exo-dig pathway, where the amine nucleophilically attacks the activated alkyne, forming a six-membered transition state.

Table 1: Catalytic Systems for Alkyne-Amine Coupling

CatalystSubstrateYield (%)Selectivity
Sm(OTf)₃Terminal alkynes92exo-dig
AuCl₃/AgOTfInternal alkynes85endo-dig
Base (K₂CO₃)Propargylthioureas94Regiospecific

Notably, base-mediated systems eliminate the need for transition metals. For instance, potassium carbonate in dimethylformamide (DMF) promotes the cycloisomerization of propargylthioureas to imidazole-2-thiones with 94% yield, demonstrating exceptional regiocontrol.

The propargylic amine group in 3-methylpent-1-yn-3-amine facilitates radical formation through hydrogen atom transfer (HAT) or oxidation. Radical intermediates are stabilized by resonance delocalization across the alkyne-amine system, enabling participation in chain-propagation reactions.

Generation of Propargyl Radicals

Under oxidative conditions, 3-methylpent-1-yn-3-amine undergoes single-electron oxidation to form a propargyl radical (- C≡C–CH(CH₂CH₃)NH₂). This process is catalyzed by transition metals such as cobalt or nickel, which abstract a hydrogen atom from the propargylic position (C-3) to generate a stabilized radical species [3] [5]. The radical’s stability is enhanced by hyperconjugation between the alkyne’s π-system and the adjacent amine lone pair.

Table 1: Radical Generation Pathways

ConditionCatalystRadical Lifetime (ns)Key Intermediate
UV IrradiationNone120 ± 15Propargyl radical
Persulfate OxidationFe³⁺85 ± 10Allenyl radical
Thermal DecompositionDTBP200 ± 25Vinylidene radical

Alkynylation via Radical Recombination

The propargyl radical participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) via a single-electron transfer (SET) mechanism. Density functional theory (DFT) calculations show that the radical reacts with azides through a concerted asynchronous transition state, with a calculated activation energy of 18.7 kcal/mol [3]. The amine group lowers the transition state energy by 4.2 kcal/mol compared to non-aminated analogs due to partial charge delocalization [3].

Cross-Coupling with Electrophiles

Nickel-catalyzed cross-coupling reactions demonstrate that 3-methylpent-1-yn-3-amine reacts with aryl halides (e.g., bromobenzene) via a radical-polar crossover mechanism. The nickel(0) complex undergoes oxidative addition to form a Ni(II) intermediate, which abstracts a hydrogen atom to generate the propargyl radical. Subsequent recombination yields internal alkynes with >90% regioselectivity [5].

Nucleophilic Substitution Mechanisms at Propargylic Positions

The propargylic amine group acts as a directing moiety, enabling regioselective substitution at the C-3 position. Steric hindrance from the methyl groups and electronic effects from the alkyne dictate reaction pathways.

Metal-Allenylidene Intermediates

In the presence of ruthenium catalysts, 3-methylpent-1-yn-3-amine forms a metal-allenylidene complex (Ru=CH–C≡C–CH(CH₂CH₃)NH₂). This intermediate undergoes nucleophilic attack at the propargylic carbon (C-3) with a computed Gibbs free energy barrier of 22.3 kcal/mol [5]. The amine group stabilizes the transition state via hydrogen bonding with the nucleophile, as shown in Figure 1.

Figure 1: Proposed Transition State for Propargylic Substitution
$$
\text{Ru=CH–C≡C–CH(CH₂CH₃)NH₂} + \text{Nu}^- \rightarrow \text{Ru=CH–C≡C–CH(Nu)(CH₂CH₃)NH₂}^-
$$

Regioselectivity in SN2 Reactions

Phosphomolybdic acid (PMA)-catalyzed substitutions exhibit >95% regioselectivity for attack at the propargylic carbon. Kinetic studies reveal a second-order dependence on nucleophile concentration, consistent with a bimolecular mechanism. The amine group increases the electrophilicity of C-3 by 1.8-fold compared to non-aminated propargyl derivatives [6].

Table 2: Nucleophilic Substitution Reactivity

Nucleophilek (M⁻¹s⁻¹)ΔG‡ (kcal/mol)Regioselectivity (C-3:C-1)
Methanol0.45 ± 0.0326.197:3
Thiophenol2.78 ± 0.1221.499:1
Sodium Azide1.92 ± 0.0823.794:6

Solvent Effects on Reaction Rates

Polar aprotic solvents (e.g., DMF) accelerate substitution rates by stabilizing charged intermediates. In contrast, nonpolar solvents favor allenylidene pathway dominance, with a 40% yield increase observed in toluene compared to acetonitrile [5].

Transition State Analysis for [2+2] Cycloaddition Reactions

The terminal alkyne in 3-methylpent-1-yn-3-amine participates in [2+2] cycloadditions with electron-deficient alkenes, forming strained cyclobutane derivatives.

Orbital Interactions in Cycloaddition

Frontier molecular orbital (FMO) analysis shows that the alkyne’s HOMO (−8.7 eV) interacts with the alkene’s LUMO (−2.3 eV) in a suprafacial-antara facial manner. The amine group raises the alkyne’s HOMO energy by 0.9 eV, increasing reactivity toward electron-deficient dienophiles [3].

Computed Transition State Geometries

DFT calculations at the ωB97X-D/def2-TZVP level identify a twisted transition state with a dihedral angle of 35° between the reacting orbitals. The activation strain model attributes 65% of the barrier to distortion energy, primarily from bending the alkyne and alkene moieties [3].

Table 3: [2+2] Cycloaddition Activation Parameters

DienophileΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)ΔG‡ (kcal/mol)
Tetracyanoethylene14.2−32.118.9
Maleic Anhydride18.7−28.522.4
Acrylonitrile21.3−25.824.6

Steric Effects on Reaction Outcomes

The methyl groups at C-3 impose a 12.7° torsional barrier, favoring exo selectivity in cycloadditions. Experimental yields correlate with computed steric maps, with bulky dienophiles (e.g., 1,2-dichloroethylene) showing 78% exo preference compared to 54% for smaller analogs [3].

The structural characteristics of 3-Methylpent-1-yn-3-amine make it a valuable precursor in the synthesis of isoprenoid natural products [5]. Isoprenoid compounds, which represent one of the largest classes of natural products, are derived from five-carbon building blocks such as isopentenyl pyrophosphate and dimethylallyl pyrophosphate [5]. The alkyne functionality in 3-Methylpent-1-yn-3-amine provides a versatile handle for incorporation into complex natural product frameworks through various coupling reactions [6].

Research has demonstrated that propargylamine derivatives, including 3-Methylpent-1-yn-3-amine, can serve as effective building blocks in terpene biosynthesis mimicry [6]. The controlled oligomerization of five-carbon units represents a fundamental approach to constructing terpene skeletons, and alkyne-containing compounds have proven particularly useful in these transformations [6]. The terminal alkyne group can participate in nickel-promoted diene-alkyne cooligomerization reactions, enabling the construction of complex carbogenic frameworks that mirror natural terpene biosynthesis pathways [6].

Studies have shown that alkyne amines can undergo regioselective transformations to generate diverse structural motifs found in monoterpene and sesquiterpene natural products [6]. The amine functionality provides additional opportunities for nitrogen incorporation into isoprenoid frameworks, expanding the structural diversity accessible through synthetic routes [7]. Primary alkyl amines, structurally related to 3-Methylpent-1-yn-3-amine, have been successfully reframed as aliphatic building blocks through various deamination chemistry approaches [7].

Synthetic ApplicationReaction TypeProduct ClassTypical Yield Range
Terpene skeleton constructionNickel-catalyzed cooligomerizationCyclic terpenes45-75%
Isoprenoid chain assemblyCross-coupling reactionsLinear isoprenoids60-85%
Natural product mimicryBiomimetic cyclizationComplex natural products35-65%

Key Intermediates in Heterocyclic Compound Development

3-Methylpent-1-yn-3-amine serves as a crucial intermediate in the synthesis of various heterocyclic compounds, particularly those containing nitrogen heterocycles [8] [9]. The dual functionality of alkyne and amine groups enables diverse cyclization pathways that lead to the formation of pyrroles, pyridines, thiazoles, oxazoles, and other important heterocyclic scaffolds [8] [10].

The propargylamine moiety in 3-Methylpent-1-yn-3-amine undergoes efficient cyclization reactions to form five-membered nitrogen heterocycles [11]. Research has demonstrated that propargyl sulfonylamides, structurally related to 3-Methylpent-1-yn-3-amine, can undergo direct cyclization to produce pentasubstituted pyrroles and hexasubstituted pyrrolines with all different substituents [11]. The reaction mechanism involves a sequential process where the alkyne group participates in cyclization while the amine functionality provides the nucleophilic center for ring formation [11].

Heterocyclic synthesis using 3-Methylpent-1-yn-3-amine derivatives has been successfully applied in the preparation of pharmaceutically relevant compounds [9] [12]. Propargylamines are widely recognized as versatile building blocks for the synthesis of natural products and bioactive compounds [9] [13]. The A3 coupling reaction, involving aldehydes, amines, and terminal alkynes, has been particularly successful in generating propargylamine intermediates that can be further transformed into diverse heterocyclic structures [10].

The carboxylative cyclization of propargylamines using carbon dioxide represents another important application of 3-Methylpent-1-yn-3-amine derivatives [14]. Gold(I) complexes bearing N-heterocyclic carbene ligands catalyze the transformation of propargylamine substrates into (Z)-5-alkylidene-2-oxazolidones under mild conditions [14]. This reaction demonstrates excellent functional group tolerance and provides access to important pharmaceutical scaffolds [14].

Heterocycle TypeCyclization MethodCatalyst SystemProduct Yield
Pyrroles5-exo-dig cyclizationCopper-based78-92%
OxazolidonesCarboxylative cyclizationGold(I)-NHC65-89%
ThiazolesSulfur incorporationPhosphorus pentasulfide55-80%
TriazolesClick chemistryCopper(I) catalysis85-98%

Role in Atroposelective Catalysis Systems

The application of 3-Methylpent-1-yn-3-amine in atroposelective catalysis systems represents an emerging area of synthetic chemistry focused on the controlled formation of axially chiral compounds [15] [16]. Atroposelective synthesis involves the stereoselective formation of atropisomers, which are stereoisomers that arise from restricted rotation about a single bond [15]. The unique structural features of 3-Methylpent-1-yn-3-amine make it particularly suitable for incorporation into catalytic systems designed to control axial chirality [16].

Recent advances in organocatalytic atroposelective reactions have highlighted the importance of alkyne-containing building blocks in the formation of axially chiral compounds [17]. The terminal alkyne functionality in 3-Methylpent-1-yn-3-amine can participate in cross-dehydrogenative coupling reactions that generate axially chiral products with high enantioselectivity [18]. These reactions typically employ chiral catalysts to control the stereochemical outcome of C-C bond formation processes [18].

The role of 3-Methylpent-1-yn-3-amine derivatives in atroposelective synthesis extends to the formation of axially chiral diarylamines [19]. Organocatalyzed asymmetric electrophilic amination reactions using azodicarboxylates have been developed to generate acyclic secondary diarylamine atropisomers in good yields with high enantioselectivities [19]. The amine functionality in 3-Methylpent-1-yn-3-amine provides the necessary nucleophilic character for these transformations [19].

Catalytic alkyne arylation using amines as traceless directing groups represents another important application of 3-Methylpent-1-yn-3-amine in stereoselective synthesis [20]. Palladium-catalyzed three-component aminoarylation reactions generate enamines that can be hydrolyzed to yield either α-arylphenones or α,α-diarylketones, depending on the choice of amine substrate [20]. This methodology demonstrates the utility of alkyne-amine combinations in controlling regioselectivity and stereoselectivity [20].

The development of atroposelective P(III)/P(V)=O redox catalysis has also benefited from alkyne-containing substrates similar to 3-Methylpent-1-yn-3-amine [21]. The Staudinger-aza-Wittig reaction enables the synthesis of isoquinoline heterocycles with excellent atroposelectivity, achieving enantioselectivities of up to 98:2 enantiomeric ratio [21]. These reactions proceed under mild conditions and provide access to valuable atropisomeric compounds for pharmaceutical applications [21].

Atroposelective ApplicationCatalyst TypeSubstrate ClassEnantioselectivity
Cross-dehydrogenative couplingChiral Brønsted acidsN-carbamoyl amines90-96% ee
Diarylamine synthesisOrganocatalystsElectrophilic amination85-94% ee
Isoquinoline formationPhosphine catalystsAzido cinnamates94-98% ee
Alkyne arylationPalladium complexesTerminal alkynes78-92% ee

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Dates

Last modified: 08-19-2023

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